molecular formula C16H15N3O3S3 B2853289 4-methyl-2-(phenylsulfonamido)-N-(thiophen-2-ylmethyl)thiazole-5-carboxamide CAS No. 942004-10-6

4-methyl-2-(phenylsulfonamido)-N-(thiophen-2-ylmethyl)thiazole-5-carboxamide

Cat. No.: B2853289
CAS No.: 942004-10-6
M. Wt: 393.49
InChI Key: AHDHUPXPJJEYRO-UHFFFAOYSA-N
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Description

4-methyl-2-(phenylsulfonamido)-N-(thiophen-2-ylmethyl)thiazole-5-carboxamide, also known as MPTT, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MPTT belongs to the class of thiazole carboxamides and has shown promising results in various studies.

Scientific Research Applications

Anticancer and Antimicrobial Applications

Compounds with the sulfonamide group, such as 4-methyl-2-(phenylsulfonamido)-N-(thiophen-2-ylmethyl)thiazole-5-carboxamide, are extensively studied for their therapeutic potential. Sulfonamides have been identified as crucial molecules in the development of drugs with antitumor and antimicrobial activities. For instance, sulfonamide inhibitors have shown significant promise as anticancer agents, demonstrating activity against various cancer cell lines and exhibiting potential in Alzheimer’s disease treatment (Gulcin & Taslimi, 2018). Similarly, aryl sulfonamides containing thiophene or chromene moieties have been reviewed for their promising antibacterial activity, indicating the importance of sulfonamides in developing new antibacterial agents (Rathore et al., 2021).

Role in Glaucoma and Inflammatory Diseases

The sulfonamide moiety is integral to the development of drugs targeting conditions like glaucoma and inflammatory diseases. Sulfonamide carbonic anhydrase inhibitors (CAIs) have been patented for their antiglaucoma properties, targeting specific isoforms of carbonic anhydrase for selective inhibition (Carta, Scozzafava, & Supuran, 2012). This illustrates the compound's potential application in designing selective drugs for ocular conditions and inflammatory responses.

Applications in Optoelectronic Materials

The integration of thiophene and benzothiazole derivatives, similar to the core structure of this compound, in optoelectronic materials has been explored. These compounds are valued for their electroluminescent properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. The review by Lipunova et al. (2018) on quinazolines and pyrimidines, which share structural similarities with thiazole derivatives, highlights the potential of such compounds in developing novel optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Properties

IUPAC Name

2-(benzenesulfonamido)-4-methyl-N-(thiophen-2-ylmethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S3/c1-11-14(15(20)17-10-12-6-5-9-23-12)24-16(18-11)19-25(21,22)13-7-3-2-4-8-13/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDHUPXPJJEYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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